N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-phenyl-acetamide
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Overview
Description
N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-phenyl-acetamide is a complex organic compound that belongs to the class of benzooxazoles This compound is characterized by its unique structure, which includes an isopropyl group, a phenyl group, and a benzooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-phenyl-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Acylation Reaction: The final step involves the acylation of the benzooxazole derivative with N-phenylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-phenyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-phenyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-phenyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-methyl-acetamide: Similar structure but with a methyl group instead of a phenyl group.
N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-ethyl-acetamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-phenyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(2)20(14-8-4-3-5-9-14)17(21)12-19-15-10-6-7-11-16(15)23-18(19)22/h3-11,13H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWJZOSAEIMSJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321135 |
Source
|
Record name | 2-(2-oxo-1,3-benzoxazol-3-yl)-N-phenyl-N-propan-2-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640851 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
609335-00-4 |
Source
|
Record name | 2-(2-oxo-1,3-benzoxazol-3-yl)-N-phenyl-N-propan-2-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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